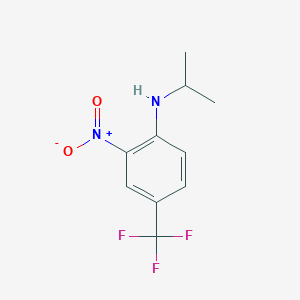

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

Description

Properties

IUPAC Name |

2-nitro-N-propan-2-yl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUROZHKSHLAXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379456 | |

| Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-90-4 | |

| Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Chemical Landscape of Fluorinated Anilines

An In-depth Technical Guide to N-Substituted-2-Nitro-4-(Trifluoromethyl)Anilines: Focus on N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

Substituted anilines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of a trifluoromethyl (-CF3) group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making trifluoromethylated anilines particularly valuable in drug discovery. The further incorporation of a nitro group (-NO2) and an N-alkyl substituent, as seen in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, creates a versatile molecule with distinct reactive sites amenable to a variety of chemical transformations.

This guide provides a comprehensive technical overview of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, covering its physicochemical properties, synthesis, reactivity, and safety considerations. The experimental protocols and data presented are intended to equip researchers with the necessary information to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties

The physicochemical properties of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline are summarized in the table below. These characteristics are crucial for understanding its behavior in different solvent systems, its potential for crossing biological membranes, and for developing appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 30377-62-9 | [1] |

| Molecular Formula | C9H9F3N2O2 | [1] |

| Molecular Weight | 234.18 g/mol | Calculated |

| Appearance | Not specified, likely a solid | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified, expected to be soluble in organic solvents | - |

Synthesis and Mechanistic Considerations

The synthesis of N-substituted-2-nitro-4-(trifluoromethyl)anilines typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic route is the reaction of a suitable aniline with a halogenated nitroaromatic compound.

A plausible synthesis for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline would involve the reaction of 4-chloro-3-nitrobenzotrifluoride with ethylamine. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack by the amine.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline via SNAr.

Key Applications in Research and Development

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a valuable intermediate for the synthesis of more complex molecules. Its functional groups provide handles for a variety of chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a diamine derivative. This transformation is a cornerstone in the synthesis of heterocycles, such as benzimidazoles, which are prevalent in medicinal chemistry.

-

Modification of the Amine: The secondary amine can undergo various reactions, including acylation, alkylation, and coupling reactions, allowing for the introduction of diverse functional groups.

-

Aromatic Ring Chemistry: The substituted aniline ring can participate in further electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing groups.

These reactive handles make this class of compounds attractive starting materials for the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The trifluoromethyl group is a common motif in modern pharmaceuticals for its ability to enhance drug-like properties.

-

Agrochemicals: Many herbicides and pesticides are derived from substituted anilines.

-

Dyes and Pigments: The chromophoric properties of the nitroaniline core can be exploited in the development of new colorants.

Experimental Protocol: Reduction of the Nitro Group

The following is a representative protocol for the reduction of a nitroaniline to its corresponding diamine. This is a common subsequent step in a synthetic workflow involving N-Ethyl-2-nitro-4-(trifluoromethyl)aniline.

Objective: To synthesize N-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine from N-Ethyl-2-nitro-4-(trifluoromethyl)aniline.

Materials:

-

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in ethanol.

-

To this solution, add Tin(II) chloride dihydrate (5.0 eq).

-

Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the diamine product. Further characterization by NMR and mass spectrometry will confirm the structure of the product.

Safety and Handling

As a substituted nitroaniline, N-Ethyl-2-nitro-4-(trifluoromethyl)aniline should be handled with care. While specific toxicity data is not available, related compounds are known to be irritants and potentially toxic.[2][3][4][5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Inhalation: Avoid inhaling dust or vapors.[1]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1][3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. Its unique combination of a trifluoromethyl group, a nitro functionality, and an N-ethyl substituent provides a rich platform for the construction of complex molecular architectures. Understanding its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development. The methodologies and principles outlined in this guide are intended to serve as a valuable resource for scientists working with this and related compounds.

References

- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google P

-

2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem . [Link]

-

Phenol - Wikipedia . [Link]

-

Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects . [Link]

-

N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem . [Link]

-

5 - Safety data sheet . [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate . [Link]

-

N-Isopropylaniline | C9H13N | CID 13032 - PubChem - NIH . [Link]

-

Safety Data Sheet - Angene Chemical . [Link]

-

N-isopropyl-2-nitroaniline (C9H12N2O2) - PubChemLite . [Link]

Sources

Technical Guide: Physicochemical and Spectroscopic Characterization of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline (CAS No. 175277-90-4) is a substituted aniline derivative of interest in synthetic chemistry and drug discovery. Its utility as a building block or a potential active pharmaceutical ingredient (API) is fundamentally dictated by its physical and chemical properties. This guide provides a comprehensive framework for the detailed characterization of this compound. While experimentally derived data for this specific molecule is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies required to determine its essential physical properties. We will detail the causality behind experimental choices and provide self-validating protocols for determining melting point, solubility, and spectroscopic identity. This guide is intended to equip researchers with the necessary protocols to generate a complete and reliable physicochemical profile, which is a prerequisite for any further development.

Compound Identification and Predicted Physicochemical Profile

A precise understanding of a compound's identity and core properties is the foundation of all subsequent research and development. For N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline, we begin with its fundamental identifiers.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-isopropyl-2-nitro-4-(trifluoromethyl)aniline | - |

| CAS Number | 175277-90-4 | [1] |

| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | [2][3] |

| Molecular Weight | 248.20 g/mol | [2][3] |

| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)C(F)(F)F)[O-] | - |

Given the limited availability of experimental data, computational models provide a preliminary estimation of the compound's physical properties. These predictions are valuable for initial experimental design but must be confirmed through the empirical methods detailed later in this guide.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Boiling Point | ~299.7 ± 40.0 °C | Influences purification methods (distillation) and thermal stability.[4] |

| Density | ~1.322 ± 0.06 g/cm³ | Important for formulation, dosage form design, and processing.[4] |

| pKa | ~ -0.62 ± 0.32 (amine) | Governs the degree of ionization at physiological pH, impacting solubility and membrane permeability.[4] |

| XLogP3 | ~4.2 | Predicts lipophilicity, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2] |

The Imperative of Physical Characterization in Research

Why is a meticulous determination of these properties non-negotiable? In drug development, the physical characteristics of a molecule are inextricably linked to its biological performance and manufacturability.

-

Melting Point is a critical indicator of purity. A sharp, defined melting range is characteristic of a pure substance, whereas a broad and depressed range suggests the presence of impurities.[5] This parameter governs stability, impacts tablet manufacturing, and is a key quality control metric.

-

Solubility is a master variable controlling a drug's bioavailability. A compound must dissolve to be absorbed. Solubility profiling in aqueous and organic media predicts how a drug will behave in the gastrointestinal tract and informs the selection of solvents for formulation and analysis.[6]

-

Spectroscopic Identity provides an unassailable "fingerprint" of the molecular structure. Techniques like NMR, IR, and UV-Vis confirm that the intended molecule has been synthesized, ensuring that biological activity is attributed to the correct chemical entity.[7]

The following sections provide detailed, actionable protocols to empirically determine these critical parameters.

Experimental Determination of Core Physical Properties

Melting Point Analysis: Assessing Purity and Identity

The principle of melting point determination relies on observing the temperature at which a substance transitions from a solid to a liquid.[8] For a pure crystalline solid, this transition occurs over a very narrow temperature range.

-

Sample Preparation:

-

Ensure the sample of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[9]

-

Jab the open end of a capillary tube into the powder, forcing a small amount of the solid into the tube.[10]

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into a dense column of 1-2 mm in height.[5]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Accurate Measurement:

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a slow ramp of 1-2 °C per minute through the expected melting range.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a transparent liquid (T₂).[10]

-

The melting point is reported as the range T₁ - T₂.

-

Causality and Interpretation: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.

Solubility Profiling: Predicting In-Vivo Behavior

Solubility testing determines the extent to which a compound dissolves in a given solvent, governed by the principle of "like dissolves like"—polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6] A systematic approach using solvents of varying polarity and pH provides a comprehensive solubility profile.

-

General Procedure:

-

In a small test tube, add approximately 10-20 mg of the solid compound.

-

Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[11]

-

Observe for complete dissolution. If the compound dissolves, it is classified as "soluble." If not, it is "insoluble."

-

-

Workflow: The following workflow should be executed sequentially.

-

Test 1: Water. Water is a highly polar, protic solvent. Solubility in water suggests the presence of significant polar functional groups.

-

Test 2: 5% NaOH (aq). If insoluble in water, test in a basic solution. Solubility indicates an acidic functional group. Given the structure, N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is not expected to be soluble.

-

Test 3: 5% HCl (aq). If insoluble in water, test in an acidic solution. The aniline amine group is basic and should be protonated by HCl, forming a water-soluble salt.[12] Therefore, solubility is expected.

-

Test 4: Organic Solvents. Test solubility in a range of organic solvents of varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), and dichloromethane (nonpolar).

-

Caption: Systematic workflow for classifying the solubility of an organic compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350-3310 (one band) | A secondary amine shows a single N-H stretching band, typically weaker than an O-H band.[13] |

| Aromatic C-H | Stretch | 3100-3000 | Characteristic of hydrogens attached directly to the aromatic ring. |

| Aliphatic C-H | Stretch | 3000-2850 | From the isopropyl group. |

| Nitro Group (NO₂) | Asymmetric Stretch | 1550-1475 | Aromatic nitro compounds show a strong absorption in this region.[14][15] |

| Nitro Group (NO₂) | Symmetric Stretch | 1360-1290 | The second strong characteristic band for the nitro group.[14][15] |

| C-F (Trifluoromethyl) | Stretch | 1350-1150 | C-F bonds produce very strong, characteristic absorptions in the fingerprint region. |

| C-N | Stretch | 1335-1250 | Characteristic of aromatic amines.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Data Acquisition:

-

Acquire spectra on a 300-600 MHz NMR spectrometer.

-

For ¹H NMR, acquire 16-64 scans.

-

For ¹³C NMR, acquire 1024 or more scans due to the low natural abundance of ¹³C.[7]

-

-

Data Processing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Isopropyl Group: A doublet at ~1.2-1.4 ppm (integrating to 6H) for the two methyl groups, and a septet at ~3.0-4.0 ppm (integrating to 1H) for the CH proton.

-

Amine Proton (N-H): A broad singlet between 3-5 ppm, the chemical shift of which can be concentration and solvent-dependent.[13][16][17]

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). The electron-withdrawing nitro and trifluoromethyl groups will shift adjacent protons downfield (to higher ppm values). The specific splitting pattern (e.g., doublets, doublet of doublets) will confirm the substitution pattern on the ring.[18][19]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly conjugated systems and chromophores.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a UV-transparent solvent like methanol or acetonitrile.[20]

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan the absorbance from approximately 200 to 600 nm.

-

The N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline molecule contains a highly conjugated nitroaniline chromophore. Aniline itself shows absorption maxima around 230 nm and 280 nm.[21] The presence of the electron-withdrawing nitro group in conjugation with the amine donor group is expected to cause a significant bathochromic (red) shift, resulting in a strong absorption band at a longer wavelength, likely in the 330-400 nm range.[22][23]

Integrated Characterization Workflow

No single technique provides a complete picture. The authoritative characterization of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is achieved by integrating these methodologies. The workflow ensures that identity, purity, and key physicochemical properties are established with a high degree of confidence.

Caption: Integrated workflow for the complete characterization of a synthesized compound.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

-

Infrared of nitro compounds. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 22, 2026, from [Link]

-

Jahagirdar, D. V., et al. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved January 22, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 22, 2026, from [Link]

-

Al-Khafaji, Y. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved January 22, 2026, from [Link]

-

Science in Motion, Clarion University. (n.d.). Determination of Melting Point. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved January 22, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]

-

University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 22, 2026, from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 22, 2026, from [Link]

-

Vdocuments. (2024, September 24). Solubility test for Organic Compounds. Retrieved January 22, 2026, from [Link]

-

University of Leeds. (n.d.). 1H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved January 22, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved January 22, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]

-

BIOFOUNT. (n.d.). 70339-08-1|N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). N-isopropyl-2-nitroaniline (C9H12N2O2). Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 4-isopropyl-2-nitroaniline. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved January 22, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). N-ISOPROPYL-4-NITROANILINE. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). N-Isopropylaniline. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). N-isopropyl-4-nitroaniline (C9H12N2O2). Retrieved January 22, 2026, from [Link]

-

Rovathin. (n.d.). N1-Isopropyl-2- nitro-4-(trifluoromethyl)aniline,175277-90-4. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved January 22, 2026, from [Link]

Sources

- 1. N1-Isopropyl-2- nitro-4-(trifluoromethyl)aniline,175277-90-4 [rovathin.com]

- 2. Buy N-isopropyl-3-nitro-N-(trifluoromethyl)aniline [smolecule.com]

- 3. 70339-08-1|N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline|N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline|-范德生物科技公司 [bio-fount.com]

- 4. N-Isopropyl-4-nitro-2-(trifluoroMethyl)aniline | 70339-08-1 [amp.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pennwest.edu [pennwest.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. fiveable.me [fiveable.me]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline. In the absence of direct experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational principles of spectroscopy to offer a robust predictive model of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a comprehensive understanding of the key spectral features that can be used to identify and characterize this compound.

Introduction

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a substituted aniline derivative featuring three key functional groups that significantly influence its chemical and physical properties: an N-isopropyl group, a nitro group in the ortho position, and a trifluoromethyl group in the para position. The electronic interplay between the electron-donating N-isopropylamino group and the strongly electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic environment within the aromatic ring, making its spectral characterization both interesting and crucial for unambiguous identification. Understanding the spectral signatures of this molecule is paramount for confirming its synthesis, assessing its purity, and elucidating its structure in various experimental contexts.

This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline. The analysis is grounded in data from analogous compounds, including 2-Nitro-4-(trifluoromethyl)aniline, 4-Nitro-3-(trifluoromethyl)aniline, and various N-alkylanilines.[1][2][3][4][5]

Molecular Structure and Predicted Spectral Summary

The structure of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is presented below. The systematic analysis of its spectral data is based on the influence of each substituent on the aniline core.

Figure 2: Key IR absorptions for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline.

Mass Spectrometry (MS)

Experimental Protocol (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, which will induce fragmentation. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that will likely show a prominent protonated molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular weight of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is 264.21 g/mol . In an EI spectrum, the molecular ion peak ([M]⁺) is expected at m/z 264 . In an ESI spectrum, the protonated molecular ion ([M+H]⁺) would be observed at m/z 265 .

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the isopropyl moiety is a likely fragmentation pathway, resulting in a fragment at m/z 249 .

-

Loss of the nitro group (-NO₂) would lead to a fragment at m/z 218 .

-

Other fragments corresponding to the cleavage of the isopropyl group and fragmentation of the aromatic ring may also be observed.

-

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document offers a solid foundation for the identification and characterization of this molecule. Researchers and scientists can utilize this guide to anticipate the spectral features of their synthesized products, aiding in the confirmation of their identity and purity.

References

- Sundararajan, B., & Ramalingam, S. (2014). Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 584-596.

-

NIST Chemistry WebBook. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Mass spectrum of Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

- Dahl, T. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.

- Dahl, T., & Schaumburg, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1581-1587.

Sources

Introduction: Unlocking the Formulation Potential of a Complex Molecule

An In-Depth Technical Guide to the Solubility Parameters of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

For Researchers, Scientists, and Drug Development Professionals

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a substituted aniline derivative characterized by several functional groups that profoundly influence its physicochemical properties: an isopropyl group, a nitro group, and a trifluoromethyl group attached to the aromatic ring. The interplay of these moieties—the lipophilic isopropyl and trifluoromethyl groups, the highly polar nitro group, and the hydrogen-bonding secondary amine—creates a complex solubility profile. Understanding this profile is critical for its application in pharmaceutical and chemical synthesis, where solvent selection governs reaction kinetics, purification, crystallization, and, ultimately, the formulation of the final product.[1]

This guide serves as a comprehensive resource for determining and applying the solubility parameters of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline. Moving beyond a simple listing of data, we will explore the underlying causality of experimental choices and theoretical models, providing a robust framework for predicting and manipulating the solubility of this and similar complex molecules.

Part 1: The Theoretical Framework of Solubility

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are likely to be miscible.[1][2] Solubility parameters provide a quantitative measure of these forces, allowing for the prediction of interactions between materials.[3]

The Hildebrand Solubility Parameter (δ)

The oldest and simplest model is the Hildebrand solubility parameter (δ), which represents the square root of the cohesive energy density (CED) of a material.[3][4] The CED is the energy required to completely separate molecules from their neighbors against their cohesive intermolecular forces.[3]

The Hildebrand parameter is calculated using the following equation:

δ = √[(ΔHv - RT) / Vm]

Where:

-

ΔHv is the molar heat of vaporization.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

Vm is the molar volume.

While effective for nonpolar or slightly polar systems, the single-value Hildebrand parameter fails to account for the distinct types of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, which are critical for polar molecules.[3][4][5]

The Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

To address the limitations of the Hildebrand model, Charles Hansen proposed that the total cohesive energy could be divided into three distinct contributions: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][6]

The relationship between the total Hildebrand parameter and the Hansen components is given by:

δt2 = δD2 + δP2 + δH2

-

δD (Dispersion): Arises from temporary, fluctuating dipoles in molecules (London dispersion forces). This component is present in all molecules.

-

δP (Polar): Represents the energy from permanent dipole-dipole interactions. For N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline, the strong electron-withdrawing nitro and trifluoromethyl groups create significant dipole moments, making this a critical parameter.

-

δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds, involving an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like the nitrogen in the amine group) and another nearby electronegative atom.

These three parameters can be plotted as coordinates in a three-dimensional "Hansen space."[7] A solute's solubility can be represented as a sphere in this space with a specific radius (R₀). Solvents with HSP coordinates falling inside this sphere are considered "good" solvents, while those outside are "poor" solvents.[7][8]

Part 2: Predictive and Experimental Determination of HSP

Computational and Predictive Methods

Modern in silico tools allow for the rapid estimation of solubility parameters, providing valuable guidance for experimental design and reducing the need for extensive trial-and-error screening.[9]

-

Group Contribution Methods: These classical methods, developed by pioneers like Fedors and Van Krevelen, estimate the solubility parameters by summing the contributions of the individual functional groups within the molecule.[6][10] While less precise than modern methods, they offer a quick, "pencil and paper" estimation.[11]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structure descriptors with experimental properties.[12]

-

Machine Learning and AI: Advanced models, including deep learning and Gaussian processes, are now being trained on large datasets of known solubility measurements to predict the parameters for new molecules with increasing accuracy.[13][14][15] These methods can capture complex molecular interactions that simpler models miss.

The molecular structure of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline presents a compelling case for the necessity of advanced, three-component analysis due to its distinct functional regions.

Diagram 1: Key Molecular Features Influencing Solubility

Caption: Molecular structure highlighting functional groups that dictate solubility behavior.

Experimental Protocol for HSP Determination

The most reliable method for determining a solute's HSP is through systematic solubility testing in a range of well-characterized solvents.

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline.

Materials:

-

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline (solute)

-

A set of ~20-30 solvents with known and varied HSP values (e.g., hexane, toluene, acetone, methanol, water)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric pipettes or automated liquid handler

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Hansen Solubility Parameter analysis software (e.g., HSPiP)

Procedure:

-

Solvent Selection: Choose a diverse set of solvents that cover a wide area of the Hansen space. Include nonpolar, polar aprotic, and polar protic solvents.

-

Sample Preparation: Accurately weigh a small, consistent amount of the solute (e.g., 25 mg) into each labeled vial.[16]

-

Solvent Addition: Add a fixed volume of each respective solvent (e.g., 2.0 mL) to the vials.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Solubility Assessment: After equilibration, allow the vials to stand and visually inspect for any undissolved solute. Score the solubility for each solvent using a binary system:

-

1 = Soluble: The solute is completely dissolved, resulting in a clear solution.

-

0 = Insoluble: Any visible solid particles remain, or the solution is cloudy/hazy.

-

-

Data Analysis:

-

Create a table listing each solvent, its known δD, δP, and δH values, and the corresponding solubility score (1 or 0).

-

Input this data into the HSP software. The software algorithm will calculate the center of a sphere (the HSP of the solute) that best separates the "good" solvents (score = 1) from the "bad" solvents (score = 0).

-

The output will be the calculated δD, δP, δH, and the interaction radius R₀ for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline.

-

Diagram 2: Experimental Workflow for HSP Determination

Caption: A step-by-step workflow for the experimental determination of Hansen parameters.

Part 3: Data Presentation and Application

The result of the experimental determination is a set of quantitative parameters that can be used to make informed decisions in research and development.

Quantitative Data Summary

Based on the molecular structure, the expected HSP values for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline would reflect its complex nature. The following table presents illustrative values one might expect to obtain from the experimental workflow described above.

| Parameter | Symbol | Estimated Value (MPa0.5) | Rationale |

| Dispersion | δD | 18.5 - 20.0 | Contribution from the large aromatic ring system. |

| Polar | δP | 9.0 - 11.0 | Strong influence of the highly polar NO₂ and CF₃ groups. |

| Hydrogen Bonding | δH | 6.0 - 8.0 | Moderate contribution from the N-H group as a hydrogen bond donor. |

| Total Hildebrand | δt | 22.0 - 25.0 | Calculated from the sum of the squares of the HSP components. |

| Interaction Radius | R₀ | 5.0 - 7.0 | Defines the size of the solubility sphere in Hansen space. |

Practical Applications in Drug Development

The determined HSP values are not merely academic; they are a powerful tool for practical problem-solving.

-

Solvent Selection: The primary application is in selecting optimal solvents for synthesis, purification, and crystallization. By matching the solvent's HSP to the solute's HSP, one can maximize yield and control crystal morphology. For example, a solvent mixture can be designed to have HSP coordinates that fall precisely at the center of the solute's solubility sphere.

-

Formulation and Excipient Compatibility: In drug formulation, HSP is used to predict the miscibility of the active pharmaceutical ingredient (API) with various excipients, such as polymers, plasticizers, and lipids.[5] This is crucial for developing stable amorphous solid dispersions, emulsions, or transdermal patches.

-

Predicting Environmental and Safety Interactions: Solubility parameters can help predict the interaction of the compound with materials like protective gloves (permeation) or biological membranes, providing insights into potential toxicity or bioavailability.[7]

Conclusion

The solubility parameters of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline provide a sophisticated, quantitative framework for understanding and predicting its behavior in various chemical environments. By moving from the one-dimensional Hildebrand model to the three-dimensional Hansen space, researchers can deconstruct the contributions of dispersion, polar, and hydrogen bonding forces. The integration of modern predictive modeling with systematic experimental validation offers a streamlined and robust workflow. The resulting data is indispensable for accelerating process development, ensuring formulation stability, and ultimately unlocking the full therapeutic potential of this complex molecule.

References

- Hildebrand solubility parameter. (n.d.). Grokipedia.

- Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, 3, 13-58.

-

Hildebrand solubility parameter. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

- Jadhav, S., Shinde, A., & Gaikwad, S. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(3), 528-541.

- Konagurthu, S. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Patheon pharma services.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 22, 2026, from [Link]

- HSP for Beginners. (n.d.). Hansen Solubility Parameters.

- Schmitt, S., et al. (n.d.). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. Institutional Repository FHNW (IRF).

-

Jadhav, S. B., Shinde, A. S., & Gaikwad, S. L. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(03), 528–541. Retrieved January 22, 2026, from [Link]

- A Bayesian approach to predict solubility parameters. (n.d.). ChemRxiv.

- Predicting Solubility. (n.d.). Rowan Scientific.

- The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan Scientific.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Stefanis, E., & Panayiotou, C. (2008). Pencil and Paper Estimation of Hansen Solubility Parameters. International Journal of Thermophysics, 29(2), 568-585. Retrieved January 22, 2026, from [Link]

- Hansen Solubility Parameters. (n.d.). Kinam Park.

- Hansen Solubility Parameters Guide. (n.d.). Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

Sources

- 1. Solubility Parameters-- [cool.culturalheritage.org]

- 2. chem.ws [chem.ws]

- 3. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. scribd.com [scribd.com]

- 9. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 10. wjarr.com [wjarr.com]

- 11. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials [irf.fhnw.ch]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Predicting Solubility | Rowan [rowansci.com]

- 15. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Putative Mechanism of Action of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline Derivatives

Abstract

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. While direct, in-depth research on the specific mechanism of action of this precise chemical family is emerging, this guide synthesizes current understanding from structurally related molecules to propose a putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for further investigation. We will explore the potential biological targets, signaling pathways, and the influence of key structural motifs—the N-isopropyl group, the 2-nitro group, and the 4-(trifluoromethyl)aniline core—on the pharmacological activity of these compounds.

Introduction: The Therapeutic Potential of Trifluoromethylated Anilines

The introduction of a trifluoromethyl (CF₃) group into small molecules has become a cornerstone of modern medicinal chemistry. This is due to the unique properties the CF₃ group imparts, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties that can modulate pharmacological activity.[1] The trifluoromethylaniline scaffold, in particular, is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance.[2][3]

The broader family of 2-nitro-4-(trifluoromethyl)aniline serves as a valuable precursor in the synthesis of various biologically active molecules, including pharmaceuticals, dyes, and crop protection agents.[4] This guide focuses on a specific subset: N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline derivatives. While comprehensive mechanistic studies on this specific class are not yet widely published, by examining related compounds, we can construct a scientifically grounded, hypothetical mechanism of action to guide future research.

Putative Mechanism of Action: A Multi-faceted Hypothesis

Based on the analysis of structurally similar compounds, we propose a multi-faceted mechanism of action for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline derivatives, centered around the interplay of its key chemical features. The proposed mechanism suggests that these derivatives may act as modulators of intracellular signaling pathways, potentially through interactions with protein kinases or other enzymes.

The Role of the 4-(Trifluoromethyl)Aniline Core

The 4-(trifluoromethyl)aniline core is likely a primary determinant of the biological activity of these derivatives. Studies on related salicylanilide-based peptidomimetics containing this moiety have demonstrated antimicrobial and anticancer activities.[5] The lipophilicity conferred by the trifluoromethyl group is often correlated with biological activity, suggesting that it may facilitate passage through cell membranes and enhance binding to hydrophobic pockets within target proteins.[1][5]

The Influence of the 2-Nitro Group

The ortho-nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aniline ring. This can impact the pKa of the amine, its binding interactions, and the overall reactivity of the molecule. In some contexts, nitroaromatic compounds are known to undergo bioreduction to form reactive intermediates that can exert cytotoxic effects, a mechanism that could contribute to potential antimicrobial or anticancer properties.

The Contribution of the N-Isopropyl Group

The N-isopropyl group provides steric bulk at the nitrogen atom. This can influence the molecule's conformation and its ability to fit into specific binding sites on target proteins. The size and shape of this substituent can be critical for achieving selectivity for a particular biological target.

Potential Biological Targets and Signaling Pathways

Given the structural similarities to known bioactive molecules, several potential biological targets and signaling pathways can be postulated for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline derivatives.

Kinase Inhibition

Many small molecule inhibitors of protein kinases feature substituted aniline cores. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases. It is plausible that these derivatives could act as kinase inhibitors, thereby modulating signaling pathways involved in cell proliferation, inflammation, or microbial growth.

Antimicrobial Mechanisms

The observed antimicrobial activity of related compounds suggests that N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline derivatives might interfere with essential microbial processes.[5] This could involve the inhibition of key enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The nitro group, upon reduction, could generate reactive nitrogen species that are toxic to microbial cells.

Anti-inflammatory Effects

Some related nitroaromatic compounds have demonstrated anti-inflammatory properties.[6] This could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling cascades such as the NF-κB pathway.

Diagram: Putative Signaling Pathway Modulation

Caption: Hypothetical interaction of the compound with a cellular receptor, leading to modulation of downstream signaling and a biological response.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for investigating the biological activity of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline derivatives.

Kinase Inhibition Assay

Objective: To determine if the compounds inhibit the activity of a panel of protein kinases.

Methodology:

-

Compound Preparation: Dissolve the N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline derivative in DMSO to create a stock solution. Prepare serial dilutions to be tested.

-

Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

Inhibition: Add the serially diluted compound to the kinase reaction mixtures. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified time.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Diagram: Kinase Inhibition Assay Workflow

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline | Benchchem [benchchem.com]

potential biological activity of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

An In-Depth Technical Guide to the Potential Biological Activity of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a unique chemical entity at the confluence of two pharmacologically significant scaffolds: nitroanilines and trifluoromethylanilines. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest a high potential for diverse biological activities. The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] Concurrently, the nitroaniline framework is a well-established pharmacophore with demonstrated anticancer and antimicrobial properties.[3][4] This guide provides a comprehensive analysis of the potential biological activities of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline by examining the established roles of its constituent functional groups. We will delve into hypothesized mechanisms of action and propose detailed experimental protocols to systematically investigate its therapeutic potential.

Molecular Profile and Physicochemical Rationale

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is an aromatic compound characterized by an aniline core substituted with an N-isopropyl group, a nitro group at the ortho position, and a trifluoromethyl group at the para position.

| Property | Value | Source |

| Molecular Formula | C10H11F3N2O2 | [5] |

| Molecular Weight | 248.20 g/mol | [5] |

| IUPAC Name | N-isopropyl-2-nitro-4-(trifluoromethyl)aniline | N/A |

The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electronic environment of the aniline ring. This can enhance the molecule's interaction with biological targets and improve its metabolic stability.[2] The nitro group, also electron-withdrawing, is a known pharmacophore that can be bioreduced in hypoxic environments, a characteristic often exploited in anticancer and antimicrobial drug design.[4] The N-isopropyl group increases lipophilicity, which can improve membrane permeability and bioavailability.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of related compounds, we can hypothesize several potential biological activities for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline.

Potential Anticancer Activity

The presence of the nitro group suggests potential as a bioreductive prodrug for cancer therapy. Many nitroaromatic compounds exhibit selective toxicity towards hypoxic tumor cells.

-

Hypothesized Mechanism: In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce DNA damage and oxidative stress, leading to apoptosis of cancer cells.[4] The trifluoromethyl group may enhance this activity by increasing the compound's cellular uptake and stability.

Caption: Hypothesized bioreductive activation in hypoxic cancer cells.

Potential Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[4] The mechanism often mirrors their anticancer activity, relying on the reduction of the nitro group to generate cytotoxic reactive species within the microbial cell.

-

Hypothesized Mechanism: Bacterial nitroreductases can activate the compound, leading to the formation of reactive intermediates that disrupt cellular macromolecules, including DNA and proteins. This can lead to bactericidal or bacteriostatic effects. Trifluoromethylaniline derivatives have also shown promise in inhibiting bacterial biofilm formation and virulence factors.[6][7]

Caption: Experimental workflow for evaluating antimicrobial activity.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a series of in vitro experiments are proposed.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline on cancer cell lines under both normoxic and hypoxic conditions.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions in the appropriate cell culture medium.

-

Compound Treatment: Treat the cells with various concentrations of the compound. For hypoxic conditions, place the plates in a hypoxic chamber (1% O2) immediately after treatment. A control group should be treated with vehicle (DMSO) alone.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Assay

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

-

MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Concluding Remarks

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline represents a promising, yet underexplored, scaffold for drug discovery. The convergence of the trifluoromethyl and nitroaniline moieties suggests a high probability of significant anticancer and antimicrobial activities. The experimental frameworks provided in this guide offer a systematic approach to elucidating the therapeutic potential of this compound. Further investigations into its mechanism of action, safety profile, and structure-activity relationships are warranted and could pave the way for the development of novel therapeutic agents.

References

- Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide - Benchchem.

- The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development - Benchchem.

- 2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline - Benchchem.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH.

- 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem.

- 4-(Trifluoromethyl)aniline - Chem-Impex.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

- Synthesis of nitro and aniline derivatives. | Download Scientific Diagram - ResearchGate.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Buy N-isopropyl-3-nitro-N-(trifluoromethyl)aniline - Smolecule.

- 3-(Trifluoromethyl)aniline = 99 98-16-8 - Sigma-Aldrich.

- N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline - Sigma-Aldrich.

- 4-Nitro-2-(trifluoromethyl)aniline 98 121-01-7 - Sigma-Aldrich.

- Synthesis of C. 4-isopropyl-2-nitroaniline - PrepChem.com.

- Synthesis of isopropyl aniline (imine) - The Royal Society of Chemistry.

- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI.

- Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects.

- N-isopropyl-2-nitroaniline (C9H12N2O2) - PubChemLite.

- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents.

- N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem.

- Outline the formation of 4-isopropyl-2-nitrobenzenamine from 4-isopropylb.. - Filo.

- 70339-08-1|N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline - BIOFOUNT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-isopropyl-3-nitro-N-(trifluoromethyl)aniline [smolecule.com]

- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a specialized aromatic amine derivative of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of an isopropyl group on the amine, a nitro group ortho to the amine, and a trifluoromethyl group para to the amine creates a unique electronic and steric profile. This guide provides a comprehensive overview of this compound, including its probable synthetic routes, detailed experimental protocols, characterization, and a discussion of its potential applications based on the established roles of analogous chemical structures. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its structural motifs suggest a rational design as a key intermediate for more complex molecules.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern chemical and pharmaceutical research. The trifluoromethyl group imparts unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These modifications can profoundly influence a molecule's biological activity, making trifluoromethylated anilines valuable precursors in the development of novel therapeutic agents and agrochemicals.[1] N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline represents a sophisticated iteration of this molecular scaffold, combining the influential trifluoromethyl group with other key functionalities to create a versatile chemical intermediate.

Plausible Synthetic Pathways and Methodologies

Synthesis of the Precursor: 2-Nitro-4-(Trifluoromethyl)Aniline

The synthesis of 2-Nitro-4-(Trifluoromethyl)Aniline is a critical first step. A common and effective method involves the nitration of 4-(Trifluoromethyl)aniline. To control the regioselectivity of the nitration and prevent unwanted side reactions, the highly activating amino group is first protected, typically by acetylation.

Workflow for the Synthesis of 2-Nitro-4-(Trifluoromethyl)Aniline:

Caption: Synthesis of the key precursor, 2-Nitro-4-(Trifluoromethyl)Aniline.

Experimental Protocol: Synthesis of 2-Nitro-4-(Trifluoromethyl)Aniline

-

Protection of the Amino Group:

-

To a solution of 4-(Trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid, add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours to ensure complete formation of N-(4-(Trifluoromethyl)phenyl)acetamide.

-

The product can be isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.

-

-

Nitration:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C.

-

Slowly add the dried N-(4-(Trifluoromethyl)phenyl)acetamide to the nitrating mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamide.

-

-

Deprotection:

-

Reflux the N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the solution to precipitate the 2-Nitro-4-(Trifluoromethyl)Aniline.

-

The crude product can be purified by recrystallization or column chromatography.

-

N-Isopropylation of 2-Nitro-4-(Trifluoromethyl)Aniline

The introduction of the isopropyl group onto the nitrogen atom can be achieved through several established methods for N-alkylation of anilines.

Workflow for N-Isopropylation:

Caption: Two plausible methods for the synthesis of the target compound.

Experimental Protocol: N-Isopropylation via Nucleophilic Substitution

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-Nitro-4-(Trifluoromethyl)Aniline in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the aniline nitrogen.

-

Add an excess of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

-

-

Reaction Conditions:

-

Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC.

-

The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Experimental Protocol: N-Isopropylation via Reductive Amination

-

Imine Formation:

-

Dissolve 2-Nitro-4-(Trifluoromethyl)Aniline and a slight excess of acetone in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a dehydrating agent, such as magnesium sulfate or molecular sieves, to drive the formation of the corresponding imine.

-

-

Reduction:

-

To the mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in portions.

-

Stir the reaction at room temperature until the imine intermediate is fully consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₁F₃N₂O₂ |

| Molecular Weight | 248.20 g/mol |

| Appearance | Likely a yellow to orange solid or oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and insoluble in water. |

| Boiling Point | Predicted to be around 299.7 ± 40.0 °C (for the isomer N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline)[2] |

| Density | Predicted to be around 1.322 ± 0.06 g/cm³ (for the isomer N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline)[2] |

| pKa | Predicted to be around -0.62 ± 0.32 (for the isomer N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline)[2] |

Characterization:

A comprehensive characterization of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline would involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating N-isopropyl group.

-

¹³C NMR would display distinct resonances for the carbon atoms of the aromatic ring, the isopropyl group, and the trifluoromethyl group.

-

¹⁹F NMR would show a singlet corresponding to the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), and C-F stretching of the trifluoromethyl group.

Potential Applications in Research and Development

Given its structural features, N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a promising intermediate in several areas of chemical research and development.

Medicinal Chemistry

The trifluoromethylaniline scaffold is present in numerous approved drugs. The introduction of an N-isopropyl group can modulate the compound's lipophilicity and steric bulk, potentially influencing its binding to biological targets and its pharmacokinetic profile. The nitro group can serve as a handle for further functionalization, such as reduction to an amino group, which can then be used to introduce a wide variety of substituents. This makes the title compound a valuable starting material for the synthesis of libraries of compounds for drug discovery screening.

Agrochemicals

Trifluoromethylanilines are key components in many modern herbicides and pesticides.[1] The specific substitution pattern of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The nitro group can be a precursor to other functionalities that are important for herbicidal or insecticidal activity.

Materials Science

Aniline derivatives are used in the synthesis of polymers and dyes. The presence of the trifluoromethyl group can enhance the thermal stability and chemical resistance of materials derived from this compound. The nitro group can also be used to tune the electronic properties of conjugated polymers or the color of dyes.

Conclusion

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a synthetically accessible and highly functionalized molecule with significant potential as a building block in various fields of chemical science. While its specific discovery and history are not well-documented, its rational design is evident from the strategic placement of its functional groups. The synthetic pathways outlined in this guide, based on established organic chemistry principles, provide a clear roadmap for its preparation. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel and valuable chemical entities.

References

- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

PrepChem.com. Synthesis of C. 4-isopropyl-2-nitroaniline. [Link]

-

PubMed. Synthesis and pharmacological profile of novel N-substituted N-[5H-[2]benzopyrano[4,3-d]pyrimidin-2-YL]-N-methylglycinamides. [Link]

-

ResearchGate. Reductive N-Alkylation of Aromatic Amines and Nitro Compounds with Nitriles Using Polymethylhydrosiloxane | Request PDF. [Link]

- Google Patents.

-

PubChem. N-Nitroaniline | C6H6N2O2 | CID 61191. [Link]

-